6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline
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Overview
Description
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a p-tolyl group at the 3rd position, and a p-tolylethynyl group at the 2nd position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline, p-tolylboronic acid, and p-tolylethynyl bromide.
Suzuki Coupling Reaction: The first step involves a Suzuki coupling reaction between 6-chloroquinoxaline and p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 6-chloro-3-(p-tolyl)quinoxaline.
Sonogashira Coupling Reaction: The next step involves a Sonogashira coupling reaction between 6-chloro-3-(p-tolyl)quinoxaline and p-tolylethynyl bromide in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced quinoxaline derivatives with hydrogenated functional groups.
Substitution: Quinoxaline derivatives with substituted nucleophiles at the 6th position.
Scientific Research Applications
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(p-tolyl)picolinaldehyde
- 6-Chloro-3-(p-tolyl)quinoxaline
- 2-(p-Tolylethynyl)quinoxaline
Uniqueness
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is unique due to the presence of both p-tolyl and p-tolylethynyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17ClN2 |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
6-chloro-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI Key |
AKGYKJXDFSUBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
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